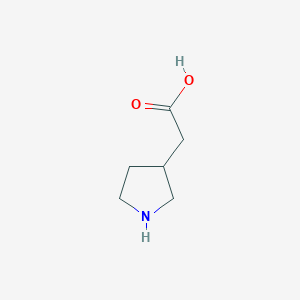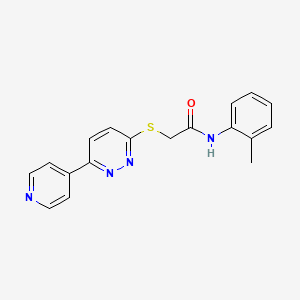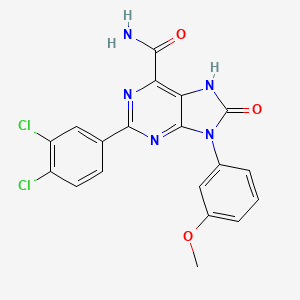![molecular formula C22H18Cl3N3OS B2818509 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride CAS No. 1216425-69-2](/img/structure/B2818509.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2. It has an average mass of 502.049 Da and a mono-isotopic mass of 501.094757 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a 3,5-dichlorobenzamide group . The exact structure can be determined using various spectroscopic techniques.Aplicaciones Científicas De Investigación
Antiproliferative Activity
This compound has been investigated for its antiproliferative properties against cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b)**—have shown promising results. They inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. These compounds interact with tubulin, leading to cell cycle arrest in the G2/M phase and apoptotic cell death. Importantly, they do not induce cell death in normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .
Tubulin Inhibition
The same derivatives (3a and 3b) were found to interact with tubulin at micromolar levels. This interaction disrupts microtubule polymerization, which is crucial for cell division. Consequently, cancer cells accumulate in the G2/M phase, impairing their ability to divide and proliferate .
Apoptosis Induction
Compounds 3a and 3b effectively induce apoptosis in cancer cells in a dose-dependent manner. This apoptotic effect contributes to their antiproliferative activity. Understanding the molecular mechanisms underlying this induction could provide valuable insights for cancer therapy .
Other Potential Applications
While the primary focus has been on cancer-related research, further investigations may reveal additional applications. For instance:
- Anti-HIV Activity : Given the structural features of this compound, it might be worth exploring its potential as an anti-HIV agent, especially considering the importance of tubulin in viral replication .
- Oxime Preparation : The compound could serve as a base for oxime preparations, which have diverse applications in organic synthesis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is suggested that it may act as a potential inhibitor of 5-lox , a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
Mode of Action
Given its potential role as a 5-lox inhibitor , it may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.
Biochemical Pathways
The compound, as a potential 5-LOX inhibitor , may affect the leukotriene biosynthesis pathway. By inhibiting 5-LOX, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response.
Pharmacokinetics
The predicted data suggests that it has a log kow (octanol-water partition coefficient) of 162 , which may influence its absorption and distribution in the body.
Result of Action
As a potential 5-lox inhibitor , it may reduce the production of leukotrienes, which could lead to a decrease in inflammation.
Propiedades
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS.ClH/c23-16-8-15(9-17(24)10-16)21(28)26-22-19(11-25)18-6-7-27(13-20(18)29-22)12-14-4-2-1-3-5-14;/h1-5,8-10H,6-7,12-13H2,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNSQBSTRNESBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)


![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)


![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)